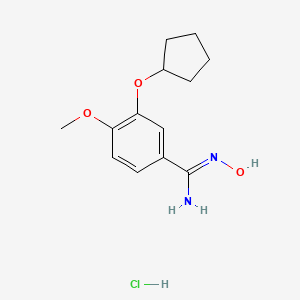
3-(cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride, or CPOMBCH, is a synthetic compound with a wide range of applications in scientific research. CPOMBCH has been used in a variety of laboratory experiments, including those involving biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
3-(Cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride is part of a class of compounds studied for their synthesis and structural characterization, which serves as a foundation for understanding their properties and potential applications. For instance, research on similar compounds includes the synthesis of hexakis[(4-formyl-2-methoxy)phenoxy]cyclotriphosphazene and its derivatives, which are explored for their in-vitro antimicrobial activity against various bacterial and fungal strains (Koran et al., 2013). This highlights the broader research interest in such compounds for potential antimicrobial applications.
Process Development for Industrial Applications
The process development for similar compounds, such as 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide, has been explored to establish scalable and efficient synthesis methods. These methods are crucial for producing compounds for clinical evaluation and highlight the potential of these chemicals in pharmaceutical applications, with an emphasis on safety, economics, and environmental impact (Charles et al., 1998).
Insights into Chemical Reactions and Mechanisms
Research into the chemical reactions and mechanisms underlying the formation of similar compounds provides valuable insights into their chemical behavior and potential applications. For example, the study of the synthesis and mechanistic insights into the formation of 3-hydroxyquinolin-2-ones, including viridicatin, from related compounds offers an understanding of reaction channels and conditions influencing product formation. This knowledge can guide the synthesis of novel compounds with desired properties (Mamedov et al., 2021).
Biological and Antimicrobial Activity
The exploration of biological and antimicrobial activities of compounds within this chemical class reveals potential therapeutic applications. Studies have demonstrated that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, although their antifungal activity varies. Such research underscores the potential of these compounds in developing new antimicrobial agents (Koran et al., 2013).
properties
IUPAC Name |
3-cyclopentyloxy-N'-hydroxy-4-methoxybenzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-17-11-7-6-9(13(14)15-16)8-12(11)18-10-4-2-3-5-10;/h6-8,10,16H,2-5H2,1H3,(H2,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBUOXIFVDJLMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NO)N)OC2CCCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/O)/N)OC2CCCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

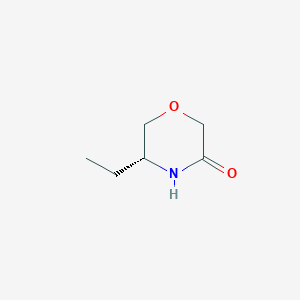

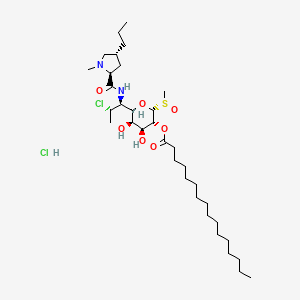
![2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1460081.png)

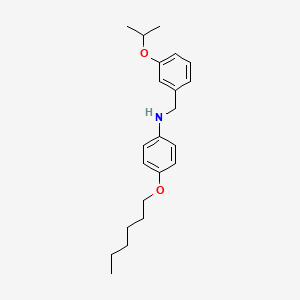
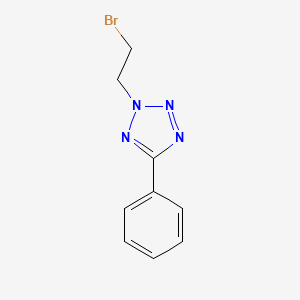
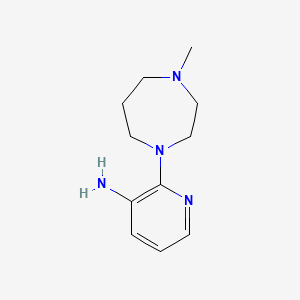
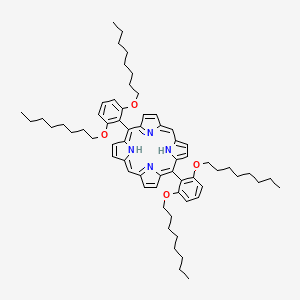

![Pentanoic-1-14C acid, 5-[[4-[3-(aminocarbonyl)-1,4,5,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-6H-pyrazolo[3,4-c]pyridin-6-yl]phenyl]amino]-](/img/structure/B1460094.png)
![O-2-(Acetylamino)-2-deoxy-|A-D-glucopyranosyl-(1 inverted exclamation marku4)-O-[6-deoxy-|A-L-galactopyranosyl-(1 inverted exclamation marku6)]-2-(acetylamino)-2-deoxy-D-glucose](/img/structure/B1460096.png)
![5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B1460097.png)
![3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea](/img/structure/B1460098.png)